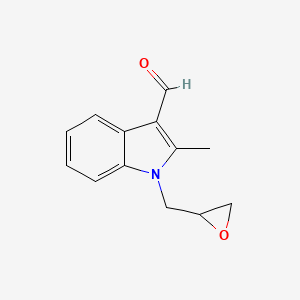

2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

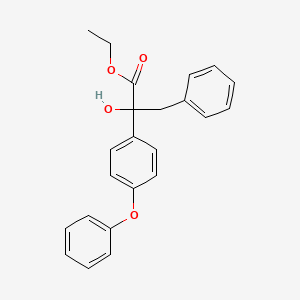

The compound "2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde" is a derivative of indole-3-carbaldehyde, which has been modified by the addition of an oxirane (epoxide) ring and a methyl group. This compound is of interest due to its potential to undergo various chemical reactions, leading to a range of products with different properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde is achieved by treating indole-3-carbaldehyde with epichlorohydrin. This reaction results in the formation of the target compound with the oxirane ring intact . The process appears to be straightforward and is likely to be a key step in the synthesis of various heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of the synthesized compound retains the oxirane ring, which is crucial for its reactivity. The presence of the oxirane ring suggests that the compound can undergo ring-opening reactions, leading to a variety of functionalized products. The indole moiety of the compound is a well-known structure in medicinal chemistry, often associated with biological activity.

Chemical Reactions Analysis

The compound exhibits interesting reactivity with active methylene compounds. When reacted with 1,3-dimethylbarbituric acid or malononitrile, it forms crotonic condensation products while retaining the oxirane ring . The reaction with aroylglycines can lead to different products depending on the conditions: in acetic anhydride, there is simultaneous formation of an oxazolone ring and bisacylation of the oxirane fragment; with ethyl chloroformate and triethylamine, only heterocyclization occurs . Additionally, when treated with cyclic amines like N-methylpiperazine or morpholine, the oxazolone ring opens, resulting in the formation of corresponding amides .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde are not detailed in the provided papers, the structural features suggest that it would exhibit properties typical of similar heterocyclic and epoxide-containing compounds. These might include moderate to high reactivity with nucleophiles due to the strained oxirane ring, and the potential for intermolecular interactions due to the indole moiety. The compound's solubility, melting point, and stability would be influenced by these functional groups and would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

- Scientific Field : Anticancer Research

- Summary of the Application : Oxime and oxime ether moieties are critical in enhancing the physicochemical and anticancer properties of structurally diverse molecular frameworks . They contribute to the design of molecules, modulation of biological activities, computational modeling, and structure–activity relationship studies .

- Methods of Application or Experimental Procedures : An extensive literature search was conducted across three databases, including PubMed, Google Scholar, and Scifinder . The search focused on various combinations of keywords or their synonyms, related to the anticancer activity of oximes and oxime ethers, structure–activity relationships, mechanism of action, as well as molecular dynamics and docking studies .

- Results or Outcomes : The study resulted in 268 cited references and more than 336 illustrative chemical structures carefully selected to support this analysis . This report represents one of the rare and fully comprehensive assessments of the anticancer potential of this group of molecules across diverse molecular scaffolds .

- Scientific Field : Anticancer Research

- Summary of the Application : Oxime and oxime ether moieties are critical in enhancing the physicochemical and anticancer properties of structurally diverse molecular frameworks . They contribute to the design of molecules, modulation of biological activities, computational modeling, and structure–activity relationship studies .

- Methods of Application or Experimental Procedures : An extensive literature search was conducted across three databases, including PubMed, Google Scholar, and Scifinder . The search focused on various combinations of keywords or their synonyms, related to the anticancer activity of oximes and oxime ethers, structure–activity relationships, mechanism of action, as well as molecular dynamics and docking studies .

- Results or Outcomes : The study resulted in 268 cited references and more than 336 illustrative chemical structures carefully selected to support this analysis . This report represents one of the rare and fully comprehensive assessments of the anticancer potential of this group of molecules across diverse molecular scaffolds .

- Scientific Field : Anticancer Research

- Summary of the Application : Oxime and oxime ether moieties are critical in enhancing the physicochemical and anticancer properties of structurally diverse molecular frameworks . They contribute to the design of molecules, modulation of biological activities, computational modeling, and structure–activity relationship studies .

- Methods of Application or Experimental Procedures : An extensive literature search was conducted across three databases, including PubMed, Google Scholar, and Scifinder . The search focused on various combinations of keywords or their synonyms, related to the anticancer activity of oximes and oxime ethers, structure–activity relationships, mechanism of action, as well as molecular dynamics and docking studies .

- Results or Outcomes : The study resulted in 268 cited references and more than 336 illustrative chemical structures carefully selected to support this analysis . This report represents one of the rare and fully comprehensive assessments of the anticancer potential of this group of molecules across diverse molecular scaffolds .

Eigenschaften

IUPAC Name |

2-methyl-1-(oxiran-2-ylmethyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-12(7-15)11-4-2-3-5-13(11)14(9)6-10-8-16-10/h2-5,7,10H,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKRYFQSRACIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3CO3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501193473 | |

| Record name | 1H-Indole-3-carboxaldehyde, 2-methyl-1-(2-oxiranylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde | |

CAS RN |

1142202-07-0 | |

| Record name | 1H-Indole-3-carboxaldehyde, 2-methyl-1-(2-oxiranylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxaldehyde, 2-methyl-1-(2-oxiranylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)